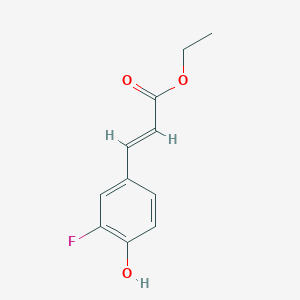

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-

Vue d'ensemble

Description

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)-, also known as 2E-Fluoro-4-hydroxyphenylacetic acid ethyl ester, is a synthetic compound derived from 2-propenoic acid, which is an organic acid. This compound has been studied extensively in recent years due to its potential applications in the scientific and medical fields. In

Applications De Recherche Scientifique

Environmental Impact and Biodegradation of Parabens

Parabens, which are structurally related to 2-Propenoic acid derivatives through their ester functionalities and aromatic rings, are used as preservatives in various products and have been studied for their environmental fate. Studies have shown that parabens can act as weak endocrine disruptors and are considered emerging contaminants. Despite treatments that can remove them from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. The presence of phenolic hydroxyl groups in parabens facilitates their reaction with free chlorine, leading to halogenated by-products. Further research is needed to understand the toxicity of these by-products (Haman, Dauchy, Rosin, & Munoz, 2015).

Biological Activities of Phthalic Acid Esters

Phthalic acid esters (PAEs), like 2-Propenoic acid derivatives, are widely used as plasticizers and have been identified in natural sources, suggesting the possibility of biosynthesis. PAEs possess various biological activities, including allelopathic, antimicrobial, and insecticidal effects. These activities enhance the competitiveness of plants, algae, and microorganisms in facing biotic and abiotic stress. The presence of PAEs in nature challenges the notion of them being solely "human-made pollutants" and prompts further studies to understand their ecological consequences and interactions with synthetic PAEs (Huang et al., 2021).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, sharing a phenyl acrylic acid core structure with 2-Propenoic acid derivatives, have been studied for their anticancer potentials. Despite their rich medicinal tradition, the exploration of cinnamic acid derivatives in anticancer research has been revitalized in recent decades. This review highlights the synthesis, biological evaluation, and therapeutic roles of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, underscoring the necessity for further studies to uncover new drug discoveries (De, Baltas, & Bedos-Belval, 2011).

Propriétés

IUPAC Name |

ethyl (E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7,13H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBPBDSDTOJEGB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propenoic acid, 3-(3-fluoro-4-hydroxyphenyl)-, ethyl ester, (2E)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

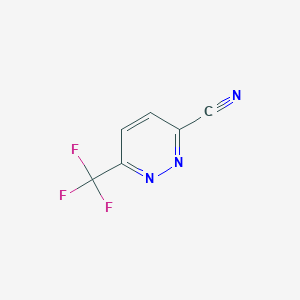

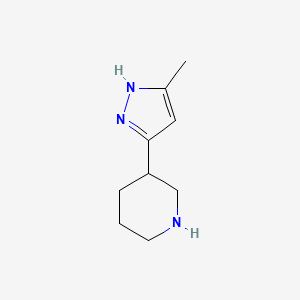

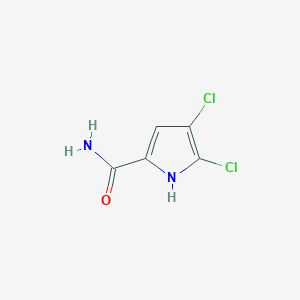

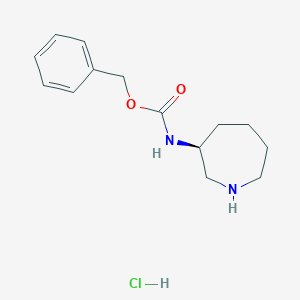

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429773.png)

![{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1429774.png)

![N-(5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-yl)acetamide](/img/structure/B1429777.png)

![Benzyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1429778.png)

![3,6-Dibromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1429789.png)

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)